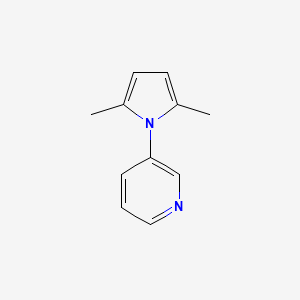
3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the linear formula C11H12N2 . It is part of a class of compounds known as pyrroles, which are biologically active scaffolds possessing a diverse range of activities .
Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” consists of a pyrrole ring attached to a pyridine ring . The pyrrole ring is substituted with two methyl groups .科学的研究の応用
Corrosion Inhibition
A study explored the use of pyridine-pyrazole compounds, including structures related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, as corrosion inhibitors for steel in hydrochloric acid solutions. The findings indicated that these compounds, particularly 2-(3-methyl-1H-pyrazol-5-yl) pyridine, demonstrated significant inhibition efficiency, acting mainly as cathodic inhibitors and exhibiting good adsorption on steel surfaces (Bouklah et al., 2005).
Structural and Spectral Studies
Synthesis and characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine were conducted, providing insights into its structural properties through various spectral studies. This research is significant in understanding the molecular structure and potential applications of such compounds (Șahin et al., 2010).
Antioxidant Activity
Research on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives highlighted their potential antioxidant activity. The study synthesized and characterized these compounds, comparing their effectiveness to ascorbic acid, a known antioxidant. Such findings suggest potential applications in areas requiring antioxidant properties (Zaki et al., 2017).
Catalytic Applications
A study on the multicomponent synthesis of pyridine-pyrimidines, utilizing pyridine derivatives similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, highlighted its application in catalysis. The research focused on efficient synthesis methods, showcasing the versatility and potential of these compounds in various catalytic processes (Rahmani et al., 2018).
Antimicrobial Properties
Another study synthesized novel pyrrole derivatives with structures related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and evaluated their antimicrobial activities. The results indicated significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis and Spectral Analysis
Research on the synthesis of bis(pyrrol-2-yl)pyridines, including compounds structurally similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, provided insights into their synthesis, structure, and spectral properties. This study is essential for understanding the chemical behavior and potential applications of these compounds (Trofimov et al., 2005).
Conformational and Hydrogen Bonding Effects
A study on pyrrole dicarboxylates, which are structurally related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, examined their conformational and intramolecular hydrogen bonding effects. This research contributes to understanding the molecular interactions and potential applications in herbicidal activities (Andrea et al., 1990).
Monoclonal Antibody Production
A study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This research suggests potential applications of related compounds in biotechnological and pharmaceutical fields (Aki et al., 2021).
Biological Studies and Kinetics
Research on (pyrazolyl)pyridine ruthenium(III) complexes, involving derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, focused on their synthesis, kinetics of substitution reactions, and biological studies. These findings contribute to the understanding of the interaction of such compounds with biological systems (Omondi et al., 2018).
将来の方向性
The future directions for research on “3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their diverse therapeutic potential . This could include the design and synthesis of new bioactive heterocycles, as well as studies of their physicochemical interactions .
特性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCFHFJFPWUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

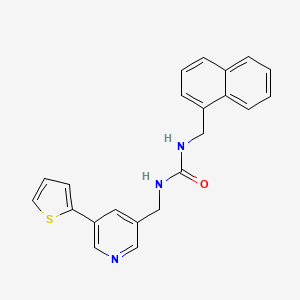
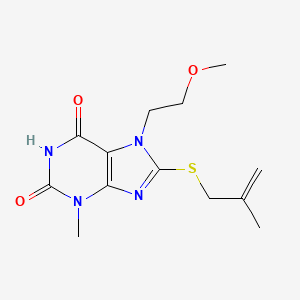
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
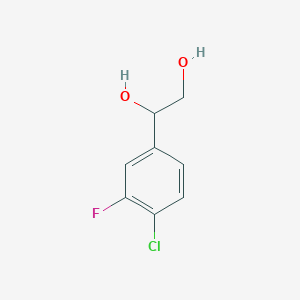
![({5-[(Diethylamino)sulfonyl]naphthyl}sulfonyl)diethylamine](/img/structure/B2833527.png)

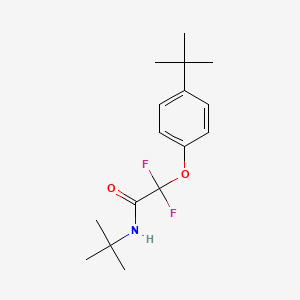

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)

![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Tert-butyl 2-oxo-4-azatricyclo[4.2.1.0^{3,7}]nonane-4-carboxylate](/img/structure/B2833541.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)